H-DL-Tyr-DL-Leu-DL-Ser-Gly-DL-Ala-DL-Asp-DL-Leu-DL-Asn-DL-Leu-OH
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Overview
Description
CAP1-6D is a modified peptide derived from the carcinoembryonic antigen (CEA). It is a 9-mer peptide (YLSGANLNL) that binds to HLA-A2 and has been shown to enhance the stimulation of T cells over levels obtained using the native CAP-1 peptide . This compound is particularly significant in immunotherapy research, especially in the context of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: CAP1-6D is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of CAP1-6D involves large-scale SPPS. The process is automated and optimized for high yield and purity. The peptide is then cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and characterized using mass spectrometry and other analytical techniques .
Chemical Reactions Analysis
Types of Reactions: CAP1-6D primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions as it is a peptide .
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc) for the amino group, t-Butyl (tBu) for the side chains
Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin
Major Products: The major product of these reactions is the CAP1-6D peptide itself, which is then purified and characterized .
Scientific Research Applications
CAP1-6D has several applications in scientific research, particularly in the fields of immunology and oncology:
Cancer Immunotherapy: CAP1-6D is used to stimulate T cells in cancer patients, enhancing the immune response against tumor cells expressing CEA.
Vaccine Development: It is used in the development of peptide-based vaccines for cancers such as pancreatic adenocarcinoma.
Gene Expression Studies: CAP1-6D is used to analyze differential gene expression profiles in T cells, providing insights into the molecular mechanisms of immune responses.
Mechanism of Action
CAP1-6D exerts its effects by binding to the HLA-A2 molecule on the surface of antigen-presenting cells. This binding enhances the stimulation of CD8+ T cells, leading to the activation and proliferation of these cells. The activated T cells then target and destroy tumor cells expressing CEA . The molecular targets involved include the T-cell receptor (TCR) and the HLA-A2 molecule .
Comparison with Similar Compounds
CAP-1: The native peptide from which CAP1-6D is derived.
CEA-derived Peptides: Other peptides derived from CEA that are used in immunotherapy research.
Uniqueness of CAP1-6D: CAP1-6D is unique in its ability to enhance T cell stimulation more effectively than the native CAP-1 peptide. This makes it a valuable tool in cancer immunotherapy, as it can potentially lead to more robust immune responses against tumors .
Properties
Molecular Formula |
C43H68N10O15 |
---|---|
Molecular Weight |
965.1 g/mol |
IUPAC Name |
2-[[4-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H68N10O15/c1-20(2)12-27(49-37(61)26(44)15-24-8-10-25(55)11-9-24)40(64)53-32(19-54)38(62)46-18-34(57)47-23(7)36(60)48-30(17-35(58)59)42(66)50-28(13-21(3)4)39(63)51-29(16-33(45)56)41(65)52-31(43(67)68)14-22(5)6/h8-11,20-23,26-32,54-55H,12-19,44H2,1-7H3,(H2,45,56)(H,46,62)(H,47,57)(H,48,60)(H,49,61)(H,50,66)(H,51,63)(H,52,65)(H,53,64)(H,58,59)(H,67,68) |
InChI Key |
SNKUSVNHTCUELQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
sequence |
YLSGADLNL |
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
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